N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide

Description

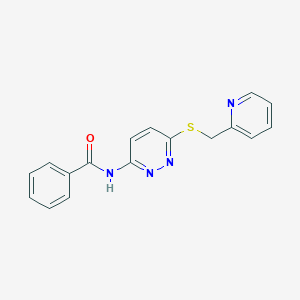

N-(6-((Pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted at the 3-position with a benzamide group and at the 6-position with a pyridin-2-ylmethylthio moiety. The pyridinylmethyl group may enhance solubility or target-specific binding compared to simpler alkylthio substituents .

Properties

IUPAC Name |

N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c22-17(13-6-2-1-3-7-13)19-15-9-10-16(21-20-15)23-12-14-8-4-5-11-18-14/h1-11H,12H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCNDTUBBWCAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinyl core, followed by the introduction of the thioether linkage and finally the benzamide group. Key steps include:

Formation of the Pyridazinyl Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Thioether Linkage Formation: The pyridazinyl core is then reacted with pyridin-2-ylmethyl thiol under suitable conditions to form the thioether bridge.

Benzamide Introduction: The final step involves the amidation reaction where the thioether-linked pyridazinyl compound is reacted with benzoyl chloride or a similar benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide exhibits a wide range of applications across different scientific fields:

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in treating diseases such as cancer and tuberculosis. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Biochemical Probes

Due to its structural characteristics, it serves as a biochemical probe to study various biological pathways. Researchers utilize it to investigate enzyme interactions and cellular processes.

Material Science

This compound is also being studied for its potential use in developing new materials and catalysts, owing to its unique chemical properties.

Case Study 1: Antitumor Activity

Research published in Science.gov demonstrated that derivatives of benzamide compounds, including those related to this compound, exhibited significant cytotoxicity against various cancer cell lines. This suggests potential for further development as anticancer agents.

Case Study 2: Neuroprotection

A study focused on neurodegenerative diseases evaluated various benzamide derivatives for their ability to protect neuronal cells from oxidative stress-induced death. Results indicated that some compounds significantly improved cell viability compared to controls, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide can be categorized based on variations in the core heterocycle, substituent groups, and biological activity. Below is a detailed comparison:

Table 1: Structural Comparison with Key Analogs

Key Observations

Core Heterocycle Variations :

- The pyridazine core (as in the target compound and 896054-33-4) is less common than benzene or pyridine cores in analogous structures. Pyridazine’s electron-deficient nature may enhance interactions with enzymatic active sites compared to more electron-rich systems like benzene .

- Benzene-based analogs (e.g., compounds in ) often prioritize aromatic stacking interactions, whereas pyridine derivatives (e.g., ) may engage in hydrogen bonding via nitrogen atoms .

Thioether Substituent Diversity: The pyridin-2-ylmethyl group in the target compound is distinct from thienylmethyl (), isoxazolylmethyl (), or ethoxyphenyl () substituents. Thiazolylmethyl or isoxazolylmethyl substituents () introduce additional heteroatoms, which could modulate metabolic stability or target selectivity .

Amide Group Modifications :

- The benzamide group in the target compound contrasts with pyridinecarboxamide () or acetamide () moieties. Benzamide’s planar structure may facilitate π-π stacking with aromatic residues in target proteins, while bulkier groups (e.g., benzo[d]thiazol-2-yl in 896054-33-4) might enhance steric hindrance or binding specificity .

Synthetic Routes: The target compound likely follows a nucleophilic substitution pathway similar to , where a pyridazine-3-thiol intermediate reacts with a pyridin-2-ylmethyl halide. This contrasts with and analogs, which often employ acylation of aminoethylthiols followed by coupling with substituted benzoyl chlorides .

Biological Activity

N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine moiety linked to a benzamide through a thioether connection. The presence of the pyridine ring is significant as heterocyclic compounds are known for their diverse biological activities.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyridazine compounds exhibit significant antimicrobial properties, particularly against various strains of bacteria and fungi. The thioether functionality in this compound may enhance its interaction with microbial targets, potentially disrupting their cellular processes .

-

Anticancer Potential :

- Research indicates that similar compounds with pyridazine structures demonstrate potent inhibitory effects on cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a study found that modifications in the benzamide structure could lead to improved anticancer activity, suggesting that this compound might also exhibit similar properties .

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:

- Substituent Variations : Different substituents on the benzamide and pyridazine rings can lead to varying levels of biological activity. For example, the introduction of halogens or alkyl groups often enhances potency against target cells .

| Compound Variation | Activity (IC50 μM) | Target |

|---|---|---|

| Base Compound | 10.5 | A549 |

| Halogenated Variant | 5.0 | A549 |

| Alkylated Variant | 3.0 | HeLa |

Case Studies

- In Vitro Studies :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.